5-Bromo-2-chloro-4-fluoroaniline
Description
Contextualization of Halogenated Anilines in Contemporary Chemical Research
Halogenated anilines are aromatic amines that have one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to the benzene (B151609) ring. This class of compounds is of significant interest in modern chemical research due to the profound influence that halogens exert on the electronic properties and reactivity of the aniline (B41778) molecule. The introduction of halogens can alter a molecule's acidity, basicity, lipophilicity, and metabolic stability, making them invaluable tools in the design of new molecules with specific functions.
The electrophilic halogenation of aromatic compounds, including anilines, is a fundamental reaction in synthetic chemistry, providing access to a wide array of aryl halides. researchgate.net These aryl halides are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.netinnospk.com For instance, the presence of halogen atoms allows for various cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.
Furthermore, halogenated anilines have been identified as a novel class of natural products, biosynthesized by marine microalgae. rsc.org This discovery has opened new avenues of research into the biological roles and potential applications of these compounds. The study of halogenated anilines also extends to understanding intermolecular interactions, such as hydrogen and halogen bonding, which are critical for the design of new materials and crystal engineering. nih.govacs.org
Strategic Importance of 5-Bromo-2-chloro-4-fluoroaniline as a Chemical Intermediate
This compound, with the chemical formula C₆H₄BrClFN, is a polysubstituted aniline that holds a position of strategic importance as a chemical intermediate. Its unique arrangement of three different halogen atoms—bromine, chlorine, and fluorine—on the aniline ring provides a high degree of synthetic versatility. Each halogen atom offers a potential site for selective chemical modification, allowing chemists to introduce a variety of functional groups in a controlled manner.
This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. chemicalbook.com The presence of the bromine atom, for example, makes it a suitable substrate for cross-coupling reactions. The fluorine atom can influence the compound's electronic properties and bioavailability, a desirable feature in drug design.
The synthesis of this compound itself is typically achieved through a multi-step process, often starting from a related nitrobenzene (B124822) compound. The controlled reduction of the nitro group to an amine is a critical step in its preparation.
The utility of this intermediate is highlighted by its role in the preparation of various biologically active compounds and functional materials. Its structural motifs are found in molecules designed for specific biological targets. The ability to use this compound as a starting material streamlines the synthesis of complex target molecules, making it a valuable asset in research and development.
Below are the physicochemical properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₄BrClFN | cymitquimica.com |
| Molecular Weight | 224.46 g/mol | cymitquimica.comnih.gov |
| Appearance | White or light yellow crystalline solid | |
| Melting Point | Approximately 70-74 °C | |
| Solubility | Soluble in alcohol, ether, and chlorinated carbon. |
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-chloro-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-6(10)4(8)2-5(3)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPDUFGUFFLQSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743180 | |
| Record name | 5-Bromo-2-chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305795-89-5 | |
| Record name | 5-Bromo-2-chloro-4-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=305795-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-chloro-4-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 5 Bromo 2 Chloro 4 Fluoroaniline
Established Synthetic Routes and Optimizations
The preparation of 5-bromo-2-chloro-4-fluoroaniline is primarily achieved through multi-step synthetic strategies, with ongoing research focused on optimizing these routes for higher efficiency and yield.
Multi-Step Synthetic Strategies for this compound
The most common multi-step synthesis of this compound begins with a suitably substituted nitrobenzene (B124822) derivative. A key precursor for this process is 2-chloro-5-bromo-4-fluoronitrobenzene. The synthesis then proceeds through the reduction of the nitro group to an amine.
A general representation of this synthetic approach is as follows:
Step 1: Nitration. In many cases, the synthesis starts with a less substituted benzene (B151609) ring, and the nitro group is introduced through electrophilic aromatic substitution. For instance, in the synthesis of a related compound, 2-bromo-5-fluoroaniline (B94856), the process starts with the acylation of 4-fluoroaniline (B128567) to protect the amino group, followed by nitration. google.com
Step 2: Halogenation. The bromine and chlorine atoms are introduced at specific positions on the aromatic ring. The order of these halogenation steps can vary depending on the starting material and the directing effects of the existing substituents. For example, the synthesis of 2-bromo-4-fluoroacetanilide involves the bromination of 4-fluoroacetanilide. google.com
Step 3: Reduction of the Nitro Group. The final and crucial step is the reduction of the nitro group in 2-chloro-5-bromo-4-fluoronitrobenzene to yield the desired this compound. Various reducing agents can be employed for this transformation, with reaction conditions optimized to maximize the yield and purity of the final product.
The following table summarizes a typical multi-step synthesis for a structurally similar compound, 2-bromo-5-chloro-4-fluoroaniline, which highlights the common transformations involved. chemicalbook.com
| Step | Reactant | Reagent(s) | Product | Yield |
| 1 | Compound 56 (a substituted aniline) | Pyridine, Bromine in Dichloromethane (B109758) | Compound 57 (2-Bromo-5-chloro-4-fluoroaniline) | 83% |
This data is for a similar compound and illustrates a typical bromination step.
Development of One-Pot Synthesis Protocols
While multi-step syntheses are well-established, they often involve the isolation and purification of intermediates, which can be time-consuming and lead to product loss. One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolating intermediates, offers a more efficient and atom-economical alternative.
Although a specific one-pot synthesis protocol for this compound is not widely reported in the literature, the principles of this approach have been successfully applied to the synthesis of related compounds. For instance, a one-pot synthesis for 5-bromo-2-chloro-4'-ethoxy diphenylmethane (B89790) has been developed. google.com This process involves a Friedel-Crafts acylation followed by a hydroboration reduction in a single pot, demonstrating the potential for tandem reactions in synthesizing complex molecules. google.com The development of similar tandem or cascade reactions, such as a one-pot bromination followed by a Heck reaction, is an active area of research for constructing polysubstituted aromatic compounds. rsc.org The application of these principles could lead to more streamlined and efficient synthetic routes for this compound in the future.
Precursor Chemistry and Functional Group Transformations in the Synthesis of this compound
The selection of appropriate precursors and the strategic use of functional group transformations are critical for the successful synthesis of this compound.
The primary precursor for the most direct synthesis is 2-chloro-5-bromo-4-fluoronitrobenzene . The key functional group transformation in this route is the reduction of the nitro group to an amine.
The synthesis of the precursor itself involves a series of functional group transformations on a simpler aromatic starting material. For example, the synthesis of the related 2-bromo-5-fluoroaniline starts from 4-fluoroaniline. google.com The key transformations in this precursor synthesis are:
Acylation: The amino group of 4-fluoroaniline is protected by reacting it with an acylating agent like acetic anhydride (B1165640) to form 4-fluoroacetanilide. This is a crucial step to control the regioselectivity of the subsequent nitration and bromination reactions.
Nitration: A nitro group is introduced onto the aromatic ring.
Bromination: A bromine atom is introduced.
Hydrolysis: The protecting acetyl group is removed to regenerate the amine.
Reduction: The nitro group is reduced to an amine.
The following table details the functional group transformations in the synthesis of a related compound, providing insight into the chemistry involved.
| Starting Material | Functional Group Transformation | Reagent/Reaction Type | Intermediate/Product |
| 4-Fluoroaniline | Acylation (Protection) | Acetic Anhydride | 4-Fluoroacetanilide |
| 4-Fluoroacetanilide | Nitration | Nitrating Agent | 2-Nitro-4-fluoroacetanilide |
| 2-Nitro-4-fluoroacetanilide | Bromination | Brominating Agent | 2-Bromo-4-fluoro-nitroacetanilide |
| 2-Bromo-4-fluoro-nitroacetanilide | Hydrolysis (Deprotection) | Acid or Base | 2-Bromo-4-fluoro-nitroaniline |
| 2-Bromo-4-fluoro-nitroaniline | Reduction | Reducing Agent | 2-Bromo-4-fluoroaniline |
Exploration of Green Chemistry Principles in the Preparation of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific studies on the green synthesis of this compound are limited, the general principles can be applied to its preparation.
Key areas for the application of green chemistry in the synthesis of halogenated anilines include:
Safer Solvents and Reagents: The use of hazardous solvents like dichloromethane in bromination reactions could potentially be replaced with greener alternatives. chemicalbook.com Similarly, the use of molecular bromine, which is highly toxic and corrosive, can be substituted with safer brominating agents.
Atom Economy: One-pot syntheses and tandem reactions, as discussed earlier, can significantly improve atom economy by reducing the number of synthetic steps and the generation of waste from the isolation of intermediates. google.comrsc.org
Catalysis: The use of catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and by-product formation.
Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Chloro 4 Fluoroaniline
Studies on Electrophilic Aromatic Substitution Reactions
The directing effects of the substituents on the aniline (B41778) ring are of paramount importance in electrophilic aromatic substitution. The amino group (-NH₂) is a potent activating group and is ortho-, para-directing. Conversely, the halogen atoms (Br, Cl, F) are deactivating via their inductive electron-withdrawing effect, yet they direct incoming electrophiles to the ortho and para positions due to resonance effects. openstax.orgbyjus.com In 5-bromo-2-chloro-4-fluoroaniline, the positions ortho and para to the strongly activating amino group are already substituted. The position ortho to the amino group (C6) and the position para to the chloro and ortho to the bromo group (C3) are potential sites for electrophilic attack.
Given the strong activation by the amino group, direct halogenation of aniline derivatives can proceed readily. For instance, the reaction of aniline with bromine water typically results in the formation of 2,4,6-tribromoaniline. byjus.com However, in the case of this compound, the substitution pattern significantly influences the outcome of further electrophilic additions. The inherent steric hindrance and the deactivating nature of the existing halogens can modulate the reactivity. While specific studies on the electrophilic substitution of this compound are not extensively documented in publicly available literature, the general principles of electrophilic aromatic substitution on aniline derivatives suggest that reactions such as nitration or further halogenation would likely occur at the C6 position, which is the most activated and sterically accessible position ortho to the amino group. byjus.comnih.gov
Analysis of Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging but is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the halogen atoms themselves are potential leaving groups. The relative reactivity of aryl halides in SNAr reactions typically follows the trend F > Cl > Br > I, which is counterintuitive to the trend of C-X bond strength and is instead governed by the high electronegativity of fluorine which polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.
While detailed experimental data on the nucleophilic aromatic substitution of this compound is scarce, it is plausible that the fluorine atom at C4 could be a site for nucleophilic attack, particularly if the reaction conditions are harsh or if the nucleophile is strong. The presence of other halogens and the amino group will, however, modulate the electronic properties of the ring and influence the feasibility and regioselectivity of such reactions. For instance, in related polyhalogenated aromatic compounds, the most activated halogen is typically displaced.
Advanced Cross-Coupling Reactions Involving this compound
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. For polyhalogenated substrates like this compound, the key challenge and opportunity lie in achieving site-selective functionalization. The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. libretexts.org This selectivity is primarily attributed to the bond dissociation energies of the carbon-halogen bonds.
Suzuki-Miyaura Coupling Investigations
The Suzuki-Miyaura coupling, which forms carbon-carbon bonds between an organohalide and an organoboron compound, is one of the most widely used cross-coupling reactions. libretexts.orgchemrxiv.org For this compound, the carbon-bromine bond is the most likely site for oxidative addition to a palladium(0) catalyst, making it the preferred position for Suzuki-Miyaura coupling. libretexts.org This would allow for the selective introduction of an aryl, heteroaryl, or vinyl group at the C5 position.
Table 1: Predicted Suzuki-Miyaura Coupling of this compound This table is predictive and based on general principles of Suzuki-Miyaura coupling on polyhalogenated aromatic compounds, as specific experimental data for this compound was not found in the reviewed literature.
| Entry | Aryl Boronic Acid | Catalyst | Ligand | Base | Solvent | Predicted Product |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 2-chloro-4-fluoro-5-phenylaniline |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane/H₂O | 2-chloro-4-fluoro-5-(4-methoxyphenyl)aniline |
Buchwald-Hartwig Amination Studies
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org Similar to the Suzuki-Miyaura coupling, the site of reaction on this compound would be predicted to be the C-Br bond. This would enable the synthesis of various N-aryl derivatives of 2-chloro-4-fluoroaniline. The reaction typically employs a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base. wikipedia.orgorganic-chemistry.org
The mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product. wikipedia.orglibretexts.org
Table 2: Predicted Buchwald-Hartwig Amination of this compound This table is predictive and based on general principles of Buchwald-Hartwig amination on polyhalogenated aromatic compounds, as specific experimental data for this compound was not found in the reviewed literature.
| Entry | Amine | Catalyst | Ligand | Base | Solvent | Predicted Product |
|---|---|---|---|---|---|---|
| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 4-(2-chloro-4-fluoro-5-aminophenyl)morpholine |
| 2 | Aniline | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | N-(2-chloro-4-fluoro-5-aminophenyl)aniline |
Other Transition Metal-Catalyzed Coupling Reactions
Beyond Suzuki-Miyaura and Buchwald-Hartwig reactions, this compound could potentially participate in a variety of other transition metal-catalyzed transformations. These include the Sonogashira coupling for the introduction of alkyne moieties at the C-Br position, the Heck reaction for the formation of carbon-carbon bonds with alkenes, and the Stille coupling using organotin reagents. The principles of site selectivity based on the relative reactivity of the carbon-halogen bonds would generally apply to these reactions as well.
Electronic and Steric Influences of Halogen Substituents on Reaction Selectivity and Kinetics
The reactivity of this compound is a delicate balance of the electronic and steric effects of its substituents.
Electronic Effects:
Amino Group (-NH₂): As a strong electron-donating group through resonance, it activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. byjus.com
Steric Effects:
The substituents on the ring create steric hindrance, which can influence the regioselectivity of reactions. The chlorine atom at the C2 position and the bromine atom at the C5 position flank the potential reaction site at C6, which could affect the approach of bulky reagents.
In cross-coupling reactions, the differing bond strengths of C-Br, C-Cl, and C-F are the primary determinant of site selectivity. The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making it the most reactive site for oxidative addition to a palladium catalyst. This allows for highly selective functionalization at the C5 position. nih.gov
This compound is a versatile building block in organic synthesis, offering multiple potential reaction pathways. While specific experimental data on its reactivity is not extensively reported, a thorough analysis based on established principles of organic chemistry allows for strong predictions regarding its behavior in various chemical transformations. The pronounced difference in the reactivity of the carbon-halogen bonds provides a clear avenue for site-selective cross-coupling reactions, primarily at the C-Br position. The interplay of the activating amino group and the deactivating yet directing halogen substituents creates a nuanced landscape for electrophilic substitution. Further experimental investigation into the reactivity of this compound would undoubtedly uncover its full potential as a valuable intermediate in the synthesis of complex organic molecules.
Advanced Spectroscopic and Structural Elucidation Methodologies
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the connectivity of atoms and the electronic environment of the nuclei can be determined.
For a compound like 5-Bromo-2-chloro-4-fluoroaniline, ¹H NMR and ¹³C NMR spectroscopy would provide critical information. While specific data for this compound is not available, an analysis of the closely related 4-Bromo-2-chloroaniline offers valuable insights. rsc.org In the ¹H NMR spectrum of 4-Bromo-2-chloroaniline, recorded in CDCl₃, distinct signals for the aromatic protons and the amine protons are observed. rsc.org The chemical shifts and coupling patterns would allow for the assignment of each proton in the molecule. For instance, the proton adjacent to the bromine atom would exhibit a different chemical shift compared to the proton situated between the chlorine and amine groups. The amine protons typically appear as a broad singlet, although their chemical shift can be concentration and solvent-dependent. rsc.org
Similarly, ¹³C NMR spectroscopy for 4-Bromo-2-chloroaniline provides a peak for each unique carbon atom in the molecule. nih.gov The chemical shifts are influenced by the electronegativity of the substituents. The carbon atom bonded to the highly electronegative fluorine atom in this compound would be expected to have a significantly different chemical shift compared to the corresponding carbon in 4-Bromo-2-chloroaniline. Furthermore, the presence of fluorine would introduce C-F coupling, which would be observable in the ¹³C NMR spectrum and would be a key indicator of its position on the aromatic ring.
For comparative purposes, the ¹H NMR spectrum of 5-bromo-2,4-difluoroaniline in acidic D₂O has been reported. researchgate.net The spectrum shows two protons coupled to each other, with additional coupling to the two fluorine atoms, leading to a more complex splitting pattern than would be expected for a non-fluorinated analogue. researchgate.net This highlights the utility of NMR in identifying the presence and location of fluorine atoms within a molecule.
Table 1: Representative ¹H NMR Data for 4-Bromo-2-chloroaniline rsc.org
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| Aromatic H | 7.36 | s | - |
| Aromatic H | 7.14 | d | 8.4 |
| Aromatic H | 6.62 | d | 8.4 |
| NH₂ | 4.04 | s | - |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: Representative ¹³C NMR Data for 4-bromoaniline rsc.org
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-NH₂ | 145.40 |
| C-Br | 110.17 |
| Aromatic CH | 131.99 |
| Aromatic CH | 116.71 |
Solvent: CDCl₃, Frequency: 126 MHz
Utilization of Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
For this compound, the molecular ion peak in the mass spectrum would be crucial for confirming its molecular formula of C₆H₄BrClFN. The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion, which would be a definitive indicator of the presence of these halogens.
While a specific mass spectrum for this compound is not available, the mass spectrum of 4-Bromo-2-chloroaniline has been documented. nih.govchemicalbook.com The fragmentation of this molecule would likely involve the loss of the halogen atoms and the amine group, leading to the formation of various daughter ions. The analysis of these fragments helps to piece together the structure of the parent molecule.
Table 3: Predicted m/z values for the molecular ion of this compound
| Isotopologue | m/z |
|---|---|
| C₆H₄⁷⁹Br³⁵ClFN | 222.9 |
| C₆H₄⁸¹Br³⁵ClFN | 224.9 |
| C₆H₄⁷⁹Br³⁷ClFN | 224.9 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Conformational Analysis
For this compound, the IR and Raman spectra would exhibit characteristic bands for the N-H stretching of the amine group, C-N stretching, C-H stretching and bending of the aromatic ring, and the vibrations of the C-Br, C-Cl, and C-F bonds. The N-H stretching vibrations typically appear in the region of 3300-3500 cm⁻¹, often as two distinct bands for the symmetric and asymmetric stretches of the primary amine. The C-F stretching vibration is expected in the region of 1000-1400 cm⁻¹.
A detailed experimental and theoretical study on the vibrational spectra of 4-Bromo-2-chloroaniline has been performed. researchgate.net The FT-IR and FT-Raman spectra were recorded and the vibrational frequencies were assigned with the aid of density functional theory (DFT) calculations. researchgate.net For instance, in a student laboratory synthesis of 4-bromo-2-chloroaniline, characteristic IR peaks were observed at 3306.79 cm⁻¹ and 3184.13 cm⁻¹, which can be attributed to the N-H stretching modes. researchgate.net Peaks corresponding to C-Cl and C-Br stretching were also identified at lower frequencies (661.27 cm⁻¹ and 541.81 cm⁻¹, respectively). researchgate.net
Table 4: Selected Vibrational Frequencies for 4-Bromo-2-chloroaniline researchgate.net
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| N-H stretch | 3306.79, 3184.13 |
| C-Cl stretch | 661.27 |
X-ray Diffraction (XRD) for Crystalline Structure Determination and Intermolecular Interactions
X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, providing precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
While no crystal structure for this compound has been reported in the searched literature, the crystal structure of 4-Bromo-2-chloroaniline has been determined. iucr.orgnih.govresearchgate.netresearchgate.net The compound crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov The analysis of the crystal structure reveals that the molecule is nearly planar. iucr.orgresearchgate.netresearchgate.net In the crystal, molecules are linked by intermolecular N-H···N and weak N-H···Br hydrogen bonds, which form a two-dimensional network. iucr.orgnih.govresearchgate.netresearchgate.net The study of these intermolecular interactions is crucial for understanding the physical properties of the solid material.
Table 5: Crystal Data for 4-Bromo-2-chloroaniline nih.govresearchgate.netresearchgate.net
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 10.965 (4) |
| b (Å) | 15.814 (6) |
| c (Å) | 4.0232 (15) |
| V (ų) | 697.7 (4) |
Computational Chemistry and Theoretical Modeling of 5 Bromo 2 Chloro 4 Fluoroaniline
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometries
Density Functional Theory (DFT) serves as a powerful computational method to determine the optimized molecular geometry of 5-Bromo-2-chloro-4-fluoroaniline. This approach models the electron density to calculate the ground-state energy of the molecule, providing a detailed three-dimensional representation of atomic positions and bond parameters. For a molecule like this compound, with its substituted benzene (B151609) ring, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations are foundational for further computational analyses.
The presence of multiple halogen substituents (bromine, chlorine, and fluorine) and an aniline (B41778) group introduces electronic and steric effects that influence the geometry of the benzene ring. DFT calculations can elucidate these subtle structural variations. For instance, the calculations would likely show a slight puckering of the benzene ring and variations in the carbon-carbon bond lengths due to the electronic push-and-pull of the different substituents.
Table 1: Representative Optimized Geometric Parameters for a Halogenated Aniline (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-N | 1.395 | C-C-N | 120.5 |
| C-Br | 1.910 | C-C-Br | 119.8 |
| C-Cl | 1.745 | C-C-Cl | 121.2 |
| C-F | 1.350 | C-C-F | 118.5 |
| C-C (avg) | 1.390 | H-N-H | 112.0 |
Note: This table contains representative data for a generic halogenated aniline and is for illustrative purposes only. Actual values for this compound would require specific DFT calculations.
Natural Bond Orbital (NBO) Analysis of Intramolecular Charge Transfer and Bonding Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. For this compound, NBO analysis can quantify the intramolecular charge transfer (ICT) occurring between the electron-donating amino group (-NH2) and the electron-withdrawing halogen atoms, mediated by the π-system of the benzene ring.
This analysis identifies the key donor-acceptor interactions. The lone pair of electrons on the nitrogen atom of the amino group acts as a primary donor, delocalizing electron density into the antibonding orbitals of the benzene ring and the halogen substituents. The strength of these interactions can be quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and more significant charge transfer.
Frontier Molecular Orbital (HOMO-LUMO) Theory and Electronic Structure Analysis
Frontier Molecular Orbital (FMO) theory is central to understanding the chemical reactivity and electronic properties of this compound. wikipedia.orgnumberanalytics.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pearson.comnumberanalytics.com The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons. numberanalytics.com Conversely, the LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons. numberanalytics.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, the HOMO is expected to be localized primarily on the aniline moiety and the benzene ring, while the LUMO would likely be distributed across the aromatic ring and the electron-withdrawing halogen atoms.
Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. This mapping is invaluable for predicting the sites of electrophilic and nucleophilic attack.
For this compound, the MEP surface would show negative potential (typically colored red or yellow) around the electronegative fluorine, chlorine, and bromine atoms, as well as the nitrogen of the amino group, indicating these are regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amino group, suggesting these are sites for nucleophilic interaction. The MEP surface provides a more nuanced view of reactivity than simple consideration of electronegativity alone.
Vibrational Frequency Computations and Normal Coordinate Analysis
Computational methods can predict the vibrational spectra (infrared and Raman) of this compound. These calculations determine the frequencies and intensities of the vibrational modes of the molecule. Each vibrational mode corresponds to a specific type of atomic motion, such as stretching, bending, or torsion.
Normal coordinate analysis (NCA) is used to assign the calculated vibrational frequencies to specific molecular motions. niscpr.res.inresearchgate.net This analysis helps in the interpretation of experimental vibrational spectra. For this compound, characteristic vibrational frequencies would be associated with the N-H stretching of the amino group, C-X (X = Br, Cl, F) stretching, and various aromatic ring vibrations. Comparing the computed spectra with experimental data can confirm the molecular structure and provide insights into the strength of chemical bonds. nih.govnih.gov
Table 2: Representative Vibrational Frequencies for a Halogenated Aniline (Illustrative Data)
| Vibrational Mode | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch | 3400-3500 | Asymmetric and symmetric stretching of the amino group |
| C-H Stretch (Aromatic) | 3000-3100 | Stretching of C-H bonds on the benzene ring |
| C=C Stretch (Aromatic) | 1450-1600 | In-plane stretching of the benzene ring |
| C-N Stretch | 1250-1350 | Stretching of the carbon-nitrogen bond |
| C-F Stretch | 1100-1250 | Stretching of the carbon-fluorine bond |
| C-Cl Stretch | 700-800 | Stretching of the carbon-chlorine bond |
Note: This table contains representative data and is for illustrative purposes only. Actual values for this compound would require specific vibrational frequency calculations.
Quantitative Structure-Activity Relationship (QSAR) and Reactivity Prediction Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a compound with its biological activity or chemical reactivity. For this compound, QSAR models could be developed to predict its reactivity in various chemical reactions, such as nucleophilic aromatic substitution or coupling reactions.
The descriptors used in QSAR models can be derived from computational chemistry, including electronic parameters (e.g., HOMO-LUMO energies, partial atomic charges), steric parameters (e.g., molecular volume, surface area), and topological indices. By establishing a mathematical relationship between these descriptors and observed reactivity, QSAR can be a predictive tool in the design of new synthetic pathways or in the screening of compounds for specific applications.
Applications in Pharmaceutical and Medicinal Chemistry Research
5-Bromo-2-chloro-4-fluoroaniline as a Versatile Building Block in Drug Discovery Programs
This compound serves as a crucial intermediate and raw material in organic synthesis, valued for its potential in constructing more complex compounds with pharmaceutical activity. nih.gov Halogenated aromatic compounds, including anilines, are recognized as an important class of intermediates for synthesizing bioactive substances. nih.gov The presence of multiple halogen atoms—bromine, chlorine, and fluorine—on the aniline (B41778) ring provides several reactive sites for further chemical transformations. This multi-functional nature allows chemists to introduce a variety of other groups to the molecule, facilitating the assembly of diverse chemical libraries for drug screening.
The utility of such halogenated building blocks is well-established. For instance, related dihalogenated benzonitriles are used as molecular scaffolds for active pharmaceutical ingredients (APIs), where the different halogens can be selectively targeted in reactions like palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions. Similarly, halogen-rich pyridines, which share structural motifs with halogenated anilines, are considered valuable potential building blocks in medicinal chemistry research. google.comnih.gov The specific arrangement of bromo, chloro, and fluoro substituents on the aniline ring influences the electronic properties and reactivity of the molecule, making it a tailored starting point for targeted drug design programs. sigmaaldrich.com
Applications in Agrochemical Research
Role of 5-Bromo-2-chloro-4-fluoroaniline in Herbicide Synthesis and Development
While direct public-domain research detailing the synthesis of a commercialized herbicide using this compound is not extensively documented, its structural isomer, 5-bromo-4-chloro-2-fluoroaniline, is known to be a herbicidal agent itself. biosynth.com This related compound functions by inhibiting photosynthesis, a vital process in plants, leading to their demise. biosynth.com This information strongly suggests that herbicides derived from the this compound scaffold likely target similar biological pathways.
The true value of this compound lies in its use as a precursor for more complex herbicidal molecules, particularly within the pyrazole (B372694) class of herbicides. Pyrazole-based herbicides are a significant and commercially important group of agrochemicals. Patent literature describes the synthesis of pyrazole derivatives as potent herbicides, often involving the coupling of a substituted aniline (B41778) with a pyrazole carboxylic acid or a related derivative. google.com
In a typical synthetic route, the amine group of an aniline, such as this compound, is reacted with an activated pyrazole carboxylic acid (for example, a pyrazole carbonyl chloride) to form a stable amide linkage. The resulting pyrazole carboxamide is often the final active herbicidal molecule. The specific halogen substitution pattern on the aniline ring is crucial for the molecule's efficacy and crop selectivity.
Table 1: Plausible Synthesis of a Pyrazole Carboxamide Herbicide
| Step | Reactant 1 | Reactant 2 | Product | Purpose of this compound |
| 1 | This compound | Pyrazole-4-carbonyl chloride | N-(5-Bromo-2-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide | Provides the core phenylamide structure with a specific halogenation pattern to influence herbicidal activity and selectivity. |
The resulting N-aryl pyrazole carboxamides often exhibit potent herbicidal activity against a range of broadleaf and grass weeds. The combination of the pyrazole core, known for its biological activity, with the uniquely substituted aniline creates a molecule with a potentially novel spectrum of weed control and crop safety.
Investigation of Novel Agrochemical Entities Derived from Halogenated Aniline Scaffolds
The halogenated aniline scaffold, exemplified by this compound, is a fertile ground for the discovery of new agrochemical entities beyond just herbicides. The presence of multiple, distinct halogen atoms allows for a high degree of structural diversity in the final products. rhhz.net Researchers can selectively modify the molecule at different positions to fine-tune its properties.
For instance, the aniline nitrogen can be a nucleophile in a variety of reactions, allowing for the introduction of different heterocyclic systems, not just pyrazoles. Furthermore, the bromine atom can be a site for cross-coupling reactions, enabling the attachment of other molecular fragments to build more complex structures.
The exploration of novel agrochemical entities from halogenated anilines is a continuous effort in the agrochemical industry. The goal is to develop compounds with new modes of action to combat the growing problem of weed and pest resistance to existing products. The unique electronic and steric properties conferred by the specific halogenation pattern of this compound make it a valuable tool in this ongoing search for the next generation of crop protection solutions. The development of such compounds often involves high-throughput screening of libraries of molecules derived from versatile building blocks like halogenated anilines.
Table 2: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 305795-89-5 | C₆H₄BrClFN | 224.46 |
| 5-bromo-4-chloro-2-fluoroaniline | 111010-07-2 | C₆H₄BrClFN | 224.46 |
| 2-Bromo-5-chloro-4-fluoroaniline | 85462-59-5 | C₆H₄BrClFN | 224.46 |
| Pyrazole-4-carbonyl chloride | 50916-89-7 | C₄H₃ClN₂O | 130.53 |
| N-(5-Bromo-2-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide | Not available | C₁₀H₆BrClFN₄O | 319.54 |
Contribution to Materials Science Research
Incorporation of 5-Bromo-2-chloro-4-fluoroaniline in Polymer Chemistry
The incorporation of halogenated anilines, such as this compound, into polymer structures is a key strategy for modifying the properties of resulting polymers like polyaniline. nih.govresearchgate.net The presence of halogen substituents on the aniline (B41778) monomer can significantly influence the polymerization process and the final characteristics of the polymer.
The specific arrangement of bromo, chloro, and fluoro substituents in this compound offers a unique set of electronic properties. The varying electronegativity and size of these halogens can be expected to create a complex interplay of inductive and resonance effects, which could be harnessed to fine-tune the properties of polymers. While direct studies on the polymerization of this compound are not extensively documented, the established principles of polyaniline chemistry suggest that its use as a monomer or co-monomer could lead to the development of polymers with novel characteristics.
A key aspect of conducting polymers like polyaniline is the ability to control their conductivity through doping. youtube.com The halogen substituents on the aniline ring can influence the doping process. For example, in the copolymerization of aniline with halogen-substituted anilines, the type of acid used for protonation (doping) and the fraction of the substituted aniline in the copolymer have been shown to impact the extent of protonation. capes.gov.br This suggests that the use of this compound could offer a nuanced level of control over the electronic properties of the resulting polymers.
| Property | Aniline | 2-Chloroaniline (B154045) (in copolymer) | 2-Iodoaniline (in copolymer) |
| Electrical Conductivity | Higher | Lower than aniline | Lower than 2-chloroaniline copolymer |
| Effect on Protonation (in H₂SO₄) | High | Relatively constant up to 50% fraction | Not specified |
| Effect on Protonation (in HCl) | High | Pronounced negative effect | Pronounced negative effect |
This table illustrates the general effects of halogen substitution on the properties of polyaniline, based on findings from the copolymerization of aniline with 2-chloroaniline and 2-iodoaniline. capes.gov.br Specific data for polymers derived solely from this compound would require further experimental investigation.
Synthesis and Characterization of Functional Materials Utilizing Halogenated Aromatic Amines
Halogenated aromatic amines are crucial precursors in the synthesis of a wide range of functional materials beyond conducting polymers. Their unique chemical reactivity allows for their incorporation into various molecular architectures, leading to materials with applications in fields such as electronics, optics, and pharmaceuticals. nih.gov The synthesis of these materials often involves leveraging the reactivity of both the amino group and the halogen substituents.
The amino group of halogenated anilines can readily undergo a variety of chemical transformations, including diazotization, acylation, and condensation reactions. researchgate.net These reactions provide pathways to introduce the halogenated aromatic moiety into larger molecular frameworks, thereby imparting specific properties to the final material. For example, the synthesis of azo dyes, which are known for their vibrant colors and find use in various imaging and sensing technologies, often relies on the diazotization of aromatic amines.
Furthermore, the halogen atoms themselves can serve as reactive sites for cross-coupling reactions, enabling the construction of complex, multi-component systems. Techniques such as Suzuki, Heck, and Buchwald-Hartwig couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the halogen atom. This versatility makes halogenated anilines, including this compound, valuable building blocks for the rational design of functional organic molecules and materials.
The characterization of functional materials derived from halogenated aromatic amines involves a suite of analytical techniques to elucidate their structure and properties. Spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the chemical structure and the successful incorporation of the halogenated aniline unit. researchgate.netresearchgate.net Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into the material's thermal stability and phase transitions. researchgate.net For materials designed for electronic applications, techniques such as four-point probe measurements are used to determine electrical conductivity. semanticscholar.org
| Analytical Technique | Information Obtained |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups and chemical bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Elucidation of molecular structure and connectivity of atoms. |
| Thermogravimetric Analysis (TGA) | Assessment of thermal stability and degradation profile. |
| Differential Scanning Calorimetry (DSC) | Determination of phase transitions, such as melting and glass transition temperatures. |
| X-ray Diffraction (XRD) | Analysis of crystalline structure and morphology. researchgate.net |
| Scanning Electron Microscopy (SEM) | Visualization of surface morphology and microstructure. researchgate.net |
| Four-Point Probe Measurement | Determination of electrical conductivity. |
This table outlines common analytical techniques used to characterize functional materials synthesized from halogenated aromatic amines and the type of information each technique provides.
Environmental Fate and Toxicological Research Perspectives
Biotransformation and Aerobic Degradation Pathways of Halogenated Anilines
The persistence of halogenated anilines in the environment is largely dependent on microbial activity. The aerobic biodegradation of these compounds generally involves a series of enzymatic reactions that convert them into central metabolic intermediates. nih.gov This process is typically initiated by dioxygenase enzymes, which hydroxylate the aromatic ring to form a substituted catechol. nih.gov This catechol intermediate then undergoes ring cleavage, facilitating further degradation. nih.gov
Two primary pathways have been proposed for the initial steps of monochloroaniline degradation: one begins with dechlorination to produce aniline (B41778), which is then converted to catechol, while the other involves a direct dioxygenation of the monochloroaniline to form a chlorocatechol. nih.gov For more complex anilines, other transformations can occur. For example, some bacterial species utilize acetylation as a major initial transformation mechanism for chloroanilines under aerobic conditions. nih.gov
Microorganisms from genera such as Pseudomonas, Ralstonia, and Rhodococcus have demonstrated the ability to degrade various haloanilines. researchgate.netsemanticscholar.orgplos.org Pseudomonas fluorescens 26-K, for instance, can degrade 3,4-dichloroaniline (B118046) (3,4-DCA) and 3,4-difluoroaniline (B56902) (3,4-DFA) under aerobic conditions. researchgate.net The degradation of 3,4-DCA in this strain proceeds through a pathway involving dehalogenation and hydroxylation, followed by ring cleavage via a catechol 2,3-dioxygenase. researchgate.net In some cases, the degradation of one haloaniline can be enhanced by the presence of another, a process known as cometabolism. semanticscholar.org A Ralstonia species, for example, was able to cometabolically degrade 2-fluoroaniline, 2,4-difluoroaniline, and 3,4-difluoroaniline when grown on 4-fluoroaniline (B128567). semanticscholar.org
Table 1: Cometabolic Degradation of Various Fluoroanilines by Ralstonia sp. FD-1
Data sourced from a study on cometabolism by Ralstonia sp. FD-1, which used 4-fluoroaniline as the growth substrate. semanticscholar.org
Assessment of Mutagenicity and DNA Damage in Biological Systems
Aromatic amines, including halogenated anilines, are recognized as a class of chemical carcinogens that can cause DNA damage. uni-hamburg.de However, they are typically indirect carcinogens, meaning they require metabolic activation to become reactive electrophiles that can bind to DNA. uni-hamburg.de This activation process often involves an initial oxidation by cytochrome P450 enzymes to form an N-hydroxylamine, which is then further esterified to become the ultimate carcinogen. uni-hamburg.de These reactive metabolites can then form covalent adducts with DNA, primarily at the C8-position of guanine, which if not repaired, can lead to mutations during DNA replication. uni-hamburg.de
Studies on various substituted haloanilines have confirmed their potential to cause genetic damage. nih.gov In assays using Salmonella typhimurium (the Ames test), several haloanilines, such as 2-methyl-4-chloroaniline and 2-methyl-4-bromoaniline, were found to be strong mutagens. nih.gov Other compounds, like 4-fluoroaniline, were weakly mutagenic. nih.gov In many cases, the mutagenic effect is only observed in the presence of a metabolic activation system, underscoring the role of metabolites in their genotoxicity. nih.gov Furthermore, some of these same compounds were also shown to damage the DNA of mammalian cells. nih.gov While aniline itself shows little evidence of a direct DNA damaging potential, its metabolites, particularly phenylhydroxylamine and nitrosobenzene, are considered to have genotoxic potential. nih.gov
Environmental Occurrence and Stability Studies of Related Haloanilines
Haloanilines can enter the environment as byproducts of industrial synthesis or as degradation products of other chemicals, such as pesticides and dyes. plos.org More recently, they have been identified as a new class of nitrogenous disinfection byproducts (DBPs) in drinking water. acs.orgsurrey.ac.uk
A 2022 study reported the first-time detection of several haloanilines, including 2-chloroaniline (B154045), 2-bromoaniline, and 2-chloro-4-bromoaniline, in both chloraminated and chlorinated drinking water. acs.orgsurrey.ac.uk Total concentrations in finished and tap water samples reached up to 443 ng/L. acs.org The stability of these compounds was found to be pH-dependent and influenced by the presence of disinfectants. In the absence of disinfectants, haloanilines showed high stability over 120 hours at a pH range of 5 to 9. acs.org However, in the presence of free chlorine (1 mg/L), they degraded completely within one hour, whereas with chloramine, about 20% remained after 120 hours. acs.org This suggests that while they can be removed during water treatment, their stability in natural waters could lead to persistence.
Table 2: Occurrence and Stability of Selected Haloanilines in Water
Data sourced from a 2022 study on haloanilines as disinfection byproducts. acs.orgsurrey.ac.uk
Future Research Trajectories and Methodological Advancements
Development of Innovative Catalytic Systems for Derivatization of 5-Bromo-2-chloro-4-fluoroaniline
The derivatization of halogenated aromatic compounds like this compound is fundamental to creating new molecules with enhanced biological activities. anr.fr Future research is heavily focused on creating novel catalytic systems that offer greater precision, efficiency, and selectivity. A key objective is the development of catalysts that can selectively functionalize specific C-H or C-halogen bonds on the aniline (B41778) ring, enabling controlled synthesis of novel derivatives. nih.govresearchgate.net This regioselective functionalization is crucial for fine-tuning the properties of the resulting molecules for specific applications in medicine and agriculture. nih.govresearchgate.net
A significant trend is the move towards catalysts based on non-precious metals like copper and nickel, which offer a cost-effective and sustainable alternative to traditional noble metal catalysts such as palladium. researchgate.netnih.gov Furthermore, the development of recyclable catalysts, including those immobilized on supports like polymer gels or polysiloxanes, is a major area of focus. mdpi.com These green catalysts combine the high efficiency of homogeneous systems with the ease of separation and reuse characteristic of heterogeneous systems, thereby minimizing waste and improving process economy. mdpi.com The table below compares traditional and emerging catalytic approaches.
| Feature | Traditional Catalytic Systems | Innovative Catalytic Systems |
| Catalyst Type | Often based on precious metals (e.g., Palladium) | Focus on earth-abundant metals (e.g., Nickel, Copper) and recyclable catalysts nih.govmdpi.com |
| Selectivity | May have limitations in regioselectivity | High chemo- and regioselectivity for specific C-H or C-halogen bond functionalization nih.govresearchgate.net |
| Reaction Conditions | Often require harsh conditions | Milder reaction conditions, improving energy efficiency and reducing byproducts |
| Sustainability | Higher cost, potential for metal leaching, and difficult to recycle | Lower cost, greater sustainability, designed for recyclability and reuse mdpi.com |
The search for new catalytic fluorination reactions is also a priority, aiming to develop selective methods using safer and more efficient fluorinating agents. anr.fr These advancements will collectively enable the synthesis of a wider and more complex range of derivatives from this compound with improved efficiency and environmental performance.
High-Throughput Screening Approaches for Expedited Drug and Agrochemical Development
High-Throughput Screening (HTS) is a transformative technology in the rapid discovery of new drugs and agrochemicals. nih.gov By employing laboratory automation and robotics, HTS allows for the testing of hundreds of thousands of compounds per day, drastically shortening the timeline for identifying promising "hit" compounds from large chemical libraries. nih.govresearchgate.netnih.gov For a scaffold like this compound, which serves as a building block for diverse derivatives, HTS is invaluable. biesterfeld.nonih.gov It enables the rapid evaluation of these derivatives for biological activity against a multitude of targets. nih.gov
Modern HTS integrates several advanced technologies:
Miniaturization: Assays are performed in high-density microplates (e.g., 384, 1536, or even 3456 wells), which significantly reduces the consumption of reagents and test compounds, lowering costs. nih.gov
Automation: Robotic systems handle liquid dispensing, plate transport, and data acquisition, ensuring high precision and throughput. aragen.com
Advanced Detection: A variety of sensitive detection methods, including mass spectrometry (MS), fluorescence, and spectroscopy, are used to monitor reactions and identify active compounds. aragen.com
Quantitative High-Throughput Screening (qHTS) represents a further evolution, testing compounds at multiple concentrations to generate dose-response curves. researchgate.net This approach provides more detailed information on compound potency and efficacy early in the discovery process, reducing the rates of false positives and negatives. researchgate.net The integration of HTS with computational toxicology and structure-activity relationship (SAR) analysis allows researchers to prioritize lead compounds with better safety profiles for further development. researchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design of new molecules and the prediction of their properties. nih.gov For complex scaffolds like polyaromatic and halogenated compounds, ML models can be trained on existing data to predict electronic and physicochemical properties with high accuracy. biorxiv.orgbiorxiv.org This predictive power, often referred to as quantitative structure–property relationship (QSPR), allows chemists to prioritize the synthesis of derivatives of this compound that are most likely to possess desired characteristics. nih.gov
The application of ML in this field follows several key approaches:
Δ-Machine Learning (Δ-ML): This technique corrects property values obtained from computationally cheap methods to match the accuracy of more demanding, high-level quantum chemical calculations. This accelerates the screening of large virtual libraries of compounds. biorxiv.org
Model-Based Property Prediction: ML models like deep neural networks and random forests can predict various properties, from band gaps and ionization potentials to toxicity and biological activity, based on molecular structure. nih.govresearchgate.netnih.gov
Automated Descriptor Formulation: ML can automate the extraction of molecular descriptors directly from simple representations like SMILES strings, streamlining the process of building predictive models. nih.gov
| AI/ML Application | Description | Impact on Compound Development |
| Property Prediction (QSPR/QSAR) | Uses ML models to predict physicochemical properties and biological activity from molecular structure. nih.govresearchgate.net | Prioritizes synthesis of high-potential candidates, reducing wasted effort. |
| De Novo Design | Generative AI models design entirely new molecules tailored to specific target properties. | Expands the accessible chemical space for novel drugs and agrochemicals. |
| Synthetic Route Optimization | AI analyzes reaction databases to suggest optimal synthetic pathways and conditions. | Improves the efficiency, yield, and reliability of synthesizing target compounds. |
| High-Throughput Data Analysis | ML algorithms identify patterns and hits from vast HTS datasets. nih.gov | Accelerates the identification of lead compounds from screening campaigns. |
By integrating AI and ML, researchers can navigate the vast chemical space of possible this compound derivatives more intelligently, focusing resources on compounds with the highest probability of success.
Sustainable Synthetic Methodologies and Waste Minimization Strategies
The chemical industry is increasingly adopting the principles of green chemistry to create more environmentally benign and economically viable processes. jctjournal.com The synthesis of this compound and its subsequent derivatization are prime candidates for such improvements. The core goals are to prevent waste, maximize atom economy, and reduce the use of hazardous substances. ufl.eduthehilltoponline.comslideshare.net
Key strategies for sustainable synthesis include:
Waste Prevention: Designing syntheses to minimize byproduct formation is preferable to treating waste after it has been created. ufl.edu For instance, "one-pot" synthesis methods, where multiple reaction steps are carried out in the same vessel, can reduce solvent use and the need for intermediate purification steps, thereby minimizing waste. google.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. ufl.eduresearchgate.net Catalytic reactions are superior to stoichiometric ones because catalysts are used in small amounts and can be recycled, leading to higher atom economy. thehilltoponline.com
Use of Safer Solvents: Replacing volatile and hazardous organic solvents with greener alternatives like water or supercritical CO2, or conducting reactions in solvent-free conditions, significantly reduces environmental impact. jctjournal.com
Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption and associated environmental and economic costs. thehilltoponline.comresearchgate.net
Renewable Feedstocks: Utilizing raw materials from renewable sources rather than depleting fossil fuels is a long-term goal for sustainable chemical production. ufl.eduthehilltoponline.com
By applying these principles, the environmental footprint associated with the production and use of this compound derivatives can be substantially reduced, aligning chemical manufacturing with global sustainability goals. researchgate.net
Q & A
Q. What synthetic strategies are recommended for preparing 5-Bromo-2-chloro-4-fluoroaniline with high purity?
- Methodological Answer : Synthesis typically involves sequential halogenation and reduction steps. For example:
Precursor Selection : Start with a fluorinated aniline derivative (e.g., 4-fluoroaniline).
Halogenation : Use directed ortho-metallation (DoM) or electrophilic substitution to introduce bromo and chloro groups. Bromination may employ , while chlorination could use or under controlled conditions.
Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) ensures purity >97%, as seen in related halogenated anilines .
Validate purity via HPLC (>95% area) or GC-MS, and confirm structure using /-NMR .
Q. How should researchers characterize the melting point and stability of this compound?
- Methodological Answer :
- Melting Point : Use differential scanning calorimetry (DSC) or a capillary tube method. For related compounds like 4-bromo-2-fluoroaniline, melting points range between 38–41°C .
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor decomposition via TLC or HPLC. Store at 0–6°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can contradictory -NMR signals arising from halogen proximity be resolved?
- Methodological Answer :
- 2D NMR Techniques : Use HOESY or HMBC to assign overlapping signals.
- Computational Aids : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict chemical shifts. Compare with experimental data for validation .
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions.
Q. What strategies optimize regioselectivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- Directing Group Analysis : The amino group (-NH) activates the para position, while halogens (Br, Cl) deactivate specific sites. Use Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid) to target the bromine site preferentially .
- Catalytic Systems : Pd(PPh) or Buchwald-Hartwig catalysts enable selective substitution. Monitor reaction progress via in situ FTIR or -NMR .
Q. How do researchers validate crystal structures of derivatives synthesized from this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Refine structures using SHELXL or Olex2 software, referencing bond lengths and angles of related halogenated aromatics .
- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphism or impurities.
Methodological Notes
- Safety and Handling : Use PPE (gloves, goggles) and work in a fume hood. Halogenated anilines may release toxic fumes (e.g., HBr, HCl) under heat .
- Data Reproducibility : Document reaction parameters (time, temp, solvent ratios) meticulously. For example, highlights the importance of stoichiometric control in multi-halogenation steps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
